2,6,9-Trioxaspiro[4.5]decan-10-one

spiroorthocarbonate expanding monomer small-molecule scaffold

2,6,9-Trioxaspiro[4.5]decan-10-one (CAS 1955494‑75‑3, molecular formula C₇H₁₀O₄, molecular weight 158.15 g mol⁻¹) is a spirocyclic orthocarbonate that contains a 1,3‑dioxolan‑2‑one ring fused to a tetrahydrofuran ring through a single quaternary spiro carbon. Its computed physicochemical properties include an XLogP3‑AA of −0.4, zero hydrogen‑bond donors, four hydrogen‑bond acceptors, zero rotatable bonds, and a topological polar surface area of 44.8 Ų.

Molecular Formula C7H10O4
Molecular Weight 158.153
CAS No. 1955494-75-3
Cat. No. B2382739
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6,9-Trioxaspiro[4.5]decan-10-one
CAS1955494-75-3
Molecular FormulaC7H10O4
Molecular Weight158.153
Structural Identifiers
SMILESC1COCC12C(=O)OCCO2
InChIInChI=1S/C7H10O4/c8-6-7(1-2-9-5-7)11-4-3-10-6/h1-5H2
InChIKeyCBWFUUCLZBJFFO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2,6,9-Trioxaspiro[4.5]decan-10-one (CAS 1955494-75-3): A Spiro‑Orthocarbonate Small‑Molecule Scaffold


2,6,9-Trioxaspiro[4.5]decan-10-one (CAS 1955494‑75‑3, molecular formula C₇H₁₀O₄, molecular weight 158.15 g mol⁻¹) is a spirocyclic orthocarbonate that contains a 1,3‑dioxolan‑2‑one ring fused to a tetrahydrofuran ring through a single quaternary spiro carbon [1]. Its computed physicochemical properties include an XLogP3‑AA of −0.4, zero hydrogen‑bond donors, four hydrogen‑bond acceptors, zero rotatable bonds, and a topological polar surface area of 44.8 Ų [1]. The compound is supplied as a liquid (storage at 4 °C) with a minimum purity of 95 % and is offered by several vendors as a versatile small‑molecule scaffold for research use [2].

Why Generic Substitution of 2,6,9-Trioxaspiro[4.5]decan-10-one Carries Undefined Risk


No published head‑to‑head biological, physicochemical, or materials‑performance comparisons between 2,6,9‑trioxaspiro[4.5]decan‑10‑one and close structural analogs (e.g., 1,4,6‑trioxaspiro[4.5]decanes, 1,4,6‑trioxaspiro[4.4]nonanes, or other spiroorthocarbonates) were identified in the accessible, permitted‑source literature [1]. Without such data, any assumption that a different spirocyclic orthocarbonate or a simpler cyclic carbonate can replicate the reactivity, ring‑opening behaviour, or biological profile of this specific scaffold is unsupported. For R&D procurement, generic substitution therefore introduces an unquantifiable risk of altered performance in the end application.

Quantitative Differentiation Evidence for 2,6,9-Trioxaspiro[4.5]decan-10-one: A Critical Appraisal


Absence of Head‑to‑Head Biological or Materials‑Performance Data Precludes Quantitative Comparison

After an exhaustive search of the permitted literature (excluding benchchems, molecule, evitachem, and vulcanchem), no quantitative head‑to‑head comparison between 2,6,9‑trioxaspiro[4.5]decan‑10‑one and a named comparator could be located. No IC₅₀, Kᵢ, logP, solubility, polymerization shrinkage, or volume‑expansion values for this specific compound have been reported alongside a comparator compound in the same assay system [1]. As a result, no evidence meeting the minimum criteria for a ‘Direct head‑to‑head comparison’ or ‘Cross‑study comparable’ evidence tag could be generated.

spiroorthocarbonate expanding monomer small-molecule scaffold

Computed Physicochemical Profile Distinguishes this Scaffold from Common Spiroorthoester Monomers

Computed descriptors for 2,6,9‑trioxaspiro[4.5]decan‑10‑one (XLogP3‑AA = −0.4, TPSA = 44.8 Ų, 0 H‑bond donors, 4 H‑bond acceptors, MW = 158.15) place it well within Lipinski’s rule‑of‑five space, indicating favorable drug‑likeness [1]. In contrast, typical spiroorthoester expanding monomers used in polymer chemistry (e.g., 1,4,6‑trioxaspiro[4.6]undecane, MW ≈ 172; 2‑methyl‑1,4,6‑trioxaspiro[4.5]decane, MW ≈ 172) are larger and more lipophilic, although direct experimental logP or solubility comparisons are unavailable [2][3].

physicochemical properties drug-likeness spiroorthocarbonate

Ring‑Strain Topology Distinguishes this Spiroorthocarbonate from Common Five‑Five and Five‑Seven Ring Systems

The target compound contains a five‑membered tetrahydrofuran ring spiro‑fused to a five‑membered cyclic carbonate. In the broader class of spiroorthoesters, the polymerization rate of 1,4,6‑trioxaspiro[4.5]decane (a five‑six system) was reported to be considerably smaller than that of the five‑seven system 1,4,6‑trioxaspiro[4.6]undecane [1]. Although the target compound is a spiroorthocarbonate rather than a spiroorthoester, the different ring sizes imply distinct ring‑strain energies and, consequently, different reactivity in ring‑opening processes, which could be advantageous for controlled polymerization or selective ring‑opening applications.

ring strain cationic polymerization spiroorthoester

Recommended Application Scenarios for 2,6,9-Trioxaspiro[4.5]decan-10-one Based on Current Evidence


Medicinal Chemistry Exploration of Novel Spirocyclic Scaffolds

Because 2,6,9‑trioxaspiro[4.5]decan‑10‑one has a favorable computed drug‑likeness profile (low molecular weight, low lipophilicity, zero H‑bond donors) [1] and is commercially available at 95 % purity , it can serve as a starting point for the synthesis of spirocyclic compound libraries for early‑stage drug discovery, especially where spiro‑conformation is desired to enhance solubility or reduce off‑target binding.

Expanding Monomer or Anti‑Shrinkage Additive Research

Given the well‑established volume‑expansion behavior of spiroorthocarbonates during cationic double‑ring‑opening polymerization [2], this compound’s unique five‑five spiroorthocarbonate structure could be investigated as a low‑shrinkage additive for epoxy resins, dental composites, or 3D‑printing formulations, provided its polymerization kinetics are experimentally characterized.

Synthetic Intermediate for Functionalized Spiroheterocycles

Vendor descriptions classify the compound as a ‘versatile small molecule scaffold’ . Its carbonate moiety can be selectively hydrolyzed or aminolyzed, and the tetrahydrofuran ring can be further functionalized, making it a candidate intermediate for constructing more complex spirocyclic architectures found in natural products or bioactive molecules.

Quote Request

Request a Quote for 2,6,9-Trioxaspiro[4.5]decan-10-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.